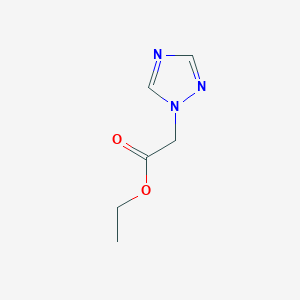

ethyl 2-(1H-1,2,4-triazol-1-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(1,2,4-triazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-11-6(10)3-9-5-7-4-8-9/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXLIKDTQXSKIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801299343 | |

| Record name | Ethyl 1H-1,2,4-triazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801299343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56563-01-0 | |

| Record name | Ethyl 1H-1,2,4-triazole-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56563-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1H-1,2,4-triazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801299343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of 1,2,4 Triazole Heterocycles in Contemporary Chemical Research

The 1,2,4-triazole (B32235) ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov The stability of the triazole ring, combined with its capacity for hydrogen bonding and dipole interactions, makes it a key component in the design of therapeutic agents. nih.gov

In contemporary research, 1,2,4-triazole derivatives are extensively investigated for a wide spectrum of pharmacological activities. mdpi.com They form the core of numerous clinically approved drugs, particularly in the realm of antifungal medications like fluconazole (B54011) and itraconazole. nih.gov The mechanism of these antifungal agents often involves the inhibition of cytochrome P450-dependent enzymes essential for ergosterol (B1671047) biosynthesis in fungi. Research has demonstrated that derivatives of 1,2,4-triazole exhibit a broad range of biological actions, which are summarized in the table below.

| Biological Activity | Description |

| Antifungal | Forms the basis of many commercial drugs by inhibiting fungal growth. nih.gov |

| Antibacterial | Hybrids with quinolones show potent activity against various bacterial strains, including resistant ones. mdpi.com |

| Anticancer | Derivatives have shown the ability to inhibit cancer cell proliferation and target specific enzymes like EGFR and PARP-1. nih.gov |

| Antiviral | Certain derivatives have been synthesized and evaluated for activity against viruses such as HSV-1. nih.gov |

| Anticonvulsant | Studied for potential applications in managing seizures. nih.gov |

| Anti-inflammatory | Investigated for their ability to reduce inflammation. |

| Antituberculosis | Some derivatives show promising activity against Mycobacterium tuberculosis. |

| Corrosion Inhibition | Used in material science to prevent the corrosion of metals. nih.gov |

The versatility of the 1,2,4-triazole scaffold allows for the synthesis of diverse molecular architectures, including fused heterocyclic systems, which often leads to enhanced biological activity. nih.gov This has made it a focal point in the development of novel compounds in medicinal, agrochemical, and materials science research.

Historical Context of 1,2,4 Triazole Derivatives in Scientific Disciplines

Conventional Synthetic Pathways for the 1,2,4-Triazole Core

The formation of the 1,2,4-triazole ring system is a cornerstone of heterocyclic chemistry, with several well-established methods for its construction. These conventional pathways often involve the cyclization of linear precursors or the modification of existing heterocyclic structures.

Ring-Closure Reactions for Triazole Moiety Formation

The de novo synthesis of the 1,2,4-triazole core is typically achieved through cyclization reactions of precursors containing the necessary nitrogen and carbon atoms. Common strategies include the Pellizzari reaction, which involves heating a mixture of an amide and an acyl hydrazide, and the Einhorn–Brunner reaction, which utilizes the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid. scispace.com Another prevalent method involves the reaction of hydrazides with various reagents. For instance, the reaction of hydrazide derivatives with carbon disulfide and hydrazine hydrate can lead to the formation of a 4H-1,2,4-triazole precursor. scispace.com Additionally, the condensation of acetyl-hydrazide with a nitrile followed by ring closure is a known route to substituted 1,2,4-triazoles. researchgate.net These methods, while effective, often require elevated temperatures and extended reaction times.

A variety of starting materials can be employed for the synthesis of the 1,2,4-triazole ring, including amidines, hydrazones, and aryl diazonium salts. frontiersin.orgisres.org For example, a one-pot, two-step process has been developed for the production of 1,3,5-trisubstituted-1,2,4-triazoles from a carboxylic acid, an amidine, and a monosubstituted hydrazine, offering high regioselectivity. frontiersin.orgisres.org Copper-catalyzed cascade reactions have also been employed to construct 3,5-disubstituted-1,2,4-triazoles from amides and nitriles. frontiersin.org

N-Alkylation of 1,2,4-Triazoles with Ethyl Bromoacetate (B1195939) Derivatives

A direct and common method for the synthesis of this compound is the N-alkylation of the pre-formed 1,2,4-triazole ring with an ethyl haloacetate, typically ethyl bromoacetate or ethyl chloroacetate (B1199739). chemicalbook.comresearchgate.net This reaction is a nucleophilic substitution where one of the nitrogen atoms of the triazole ring attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide ion.

The regioselectivity of the alkylation is a critical aspect, as 1,2,4-triazole has two potentially nucleophilic nitrogen atoms (N1 and N4). The reaction conditions, including the base, solvent, and temperature, can influence the position of alkylation. organic-chemistry.orgnih.gov For instance, the alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole with ethyl chloroacetate in absolute ethanol (B145695) using in situ prepared sodium salts leads to S-alkylation. researchgate.net In the case of unsubstituted 1,2,4-triazole, the reaction with ethyl bromoacetate in the presence of a suitable base typically yields the N1-substituted product, this compound. The use of bases such as potassium carbonate or sodium hydroxide (B78521) in solvents like ethanol or dimethylformamide (DMF) is common. organic-chemistry.orgescholarship.orgnih.gov

| Reactants | Reagents and Conditions | Product | Reference(s) |

| 1,2,4-Triazole, Ethyl chloroacetate | Sodium hydroxide, Ethanol, Room temperature | This compound | chemicalbook.comescholarship.orgnih.gov |

| 1H-5-mercapto-3-phenyl-1,2,4-triazole, Ethyl chloroacetate | Sodium salt (in situ), Absolute ethanol | 1H-5-ethoxycarbonyl-methylsulfanyl-3-phenyl-1,2,4-triazole | researchgate.net |

| 4-bromo-NH-1,2,3-triazoles, Alkyl halides | K2CO3, DMF | 2-substituted 4-bromo-1,2,3-triazoles | organic-chemistry.org |

Modern Approaches in the Synthesis of Triazole Derivatives

In recent years, synthetic organic chemistry has seen a shift towards more efficient and environmentally friendly methodologies. This trend is reflected in the synthesis of triazole derivatives, with microwave-assisted synthesis and the use of green solvents gaining prominence.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. clockss.orgnih.govscielo.org.za The synthesis of 1,2,4-triazoles is no exception. Microwave-assisted synthesis has been successfully applied to various steps in triazole formation, including ring-closure reactions and subsequent derivatizations. clockss.orgnih.gov

For example, an efficient one-pot, three-component synthesis of substituted 1,2,4-triazoles using substituted primary amines has been achieved under microwave irradiation. clockss.org This method has been shown to be more efficient than conventional heating, with reactions completing in minutes rather than hours. nih.gov The synthesis of 1,2,4-triazol-3-one derivatives has also been significantly improved by using microwave irradiation, resulting in better yields and reduced reaction times. scielo.org.za The click reaction, a copper(I)-catalyzed 1,3-dipolar cycloaddition to form 1,2,3-triazoles, is also amenable to microwave assistance, leading to higher yields in shorter times. ias.ac.in

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference(s) |

| Condensation for 4-(benzylideneamino)-3-(...)-1H-1,2,4-triazole-5(4H)-thione | 290 minutes, 78% yield | 10-25 minutes, 97% yield | nih.gov |

| Synthesis of N-{4-[(4...)-1,2,4-triazol-3-yl]phenyl}acetamide | 27 hours | 30 minutes, 96% yield | nih.gov |

| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | > 4 hours | 1 minute, 85% yield | nih.gov |

Applications of Green Solvents in Triazole Synthesis (e.g., Water, Glycerol, Deep Eutectic Solvents)

The principles of green chemistry encourage the use of environmentally benign solvents. rsc.org In the synthesis of triazoles, traditional volatile organic solvents are increasingly being replaced by greener alternatives such as water, glycerol, and deep eutectic solvents (DESs). nih.govconsensus.app

Water has been used as a solvent for the synthesis of 3-substituted-4-amino-5-mercapto-1,2,4-triazole derivatives, offering a non-toxic and readily available medium. nih.gov Glycerol has also been identified as an effective green solvent for the one-pot, three-component synthesis of 1,2,3-triazoles. consensus.app Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, have also been employed. For example, a novel Cu(II)-acidic deep eutectic solvent has been developed for the synthesis of 1,4-disubstituted 1,2,3-triazoles under base-free conditions, with the solvent being stable and reusable. consensus.app The use of these green solvents not only reduces the environmental impact of the synthesis but can also in some cases improve reaction rates and yields.

Chemical Modifications and Derivatizations of the Ethyl Acetate Moiety

The ethyl acetate moiety of this compound provides a handle for further chemical modifications, allowing for the synthesis of a variety of derivatives. The ester functional group is susceptible to a range of transformations, including hydrolysis, transesterification, amidation, and reduction.

Hydrolysis of the ethyl ester, typically under acidic or basic conditions, would yield the corresponding carboxylic acid, 2-(1H-1,2,4-triazol-1-yl)acetic acid. This carboxylic acid can then serve as a precursor for the synthesis of other derivatives, such as amides, by reaction with amines in the presence of a coupling agent.

Transesterification, the reaction of the ethyl ester with a different alcohol in the presence of an acid or base catalyst, would allow for the synthesis of other alkyl 2-(1H-1,2,4-triazol-1-yl)acetates.

Amidation can be achieved by reacting the ethyl ester directly with an amine, often at elevated temperatures, to form the corresponding amide. This reaction can also be facilitated by the use of certain catalysts.

Reduction of the ester group, for example with a reducing agent like lithium aluminum hydride, would yield the corresponding alcohol, 2-(1H-1,2,4-triazol-1-yl)ethanol. This alcohol could then be further functionalized.

While specific examples of these derivatizations on this compound are not extensively detailed in the provided search results, these are standard organic transformations that would be applicable to this molecule, allowing for the generation of a library of related compounds for various applications.

Conversion to Hydrazide Derivatives for Further Transformations

A pivotal transformation in the synthetic utility of this compound is its conversion to the corresponding hydrazide, 2-(1H-1,2,4-triazol-1-yl)acetohydrazide. This reaction is a classic example of hydrazinolysis, where the ester functional group is reacted with hydrazine hydrate, typically in an alcoholic solvent such as ethanol. scispace.comresearchgate.net This conversion is highly efficient and serves as a crucial step for subsequent molecular elaborations, as the resulting hydrazide is a versatile precursor for a variety of heterocyclic systems. tijer.orgnih.gov

The general procedure involves refluxing the ethyl ester with an excess of hydrazine hydrate in a suitable solvent. scispace.com The reaction progress can be monitored by techniques such as thin-layer chromatography. Upon completion, the product, 2-(1H-1,2,4-triazol-1-yl)acetohydrazide, is often isolated by cooling the reaction mixture and collecting the precipitated solid. tijer.org This straightforward and high-yielding conversion makes the hydrazide a readily accessible intermediate for further synthetic explorations. nih.gov

Table 1: Synthesis of 2-(1H-1,2,4-triazol-1-yl)acetohydrazide and Analogous Hydrazides

Starting Ester Reagents and Conditions Product Yield (%) Reference This compound Hydrazine hydrate, Ethanol, Reflux 2-(1H-1,2,4-triazol-1-yl)acetohydrazide High [2, 11] Ethyl (benzimidazole-2-yl thio)acetate Hydrazine hydrate (Benzimidazole-2-yl thio)acetohydrazide Not specified Ethyl 2-(4-acetamidophenoxy)acetate Hydrazine hydrate 2-(4-Acetamidophenoxy)acetohydrazide Not specified

Strategies for Incorporating Diverse Functional Groups

The 2-(1H-1,2,4-triazol-1-yl)acetohydrazide, derived from this compound, is a valuable scaffold for the introduction of diverse functional groups and the construction of various heterocyclic systems. Its bifunctional nature, possessing a reactive hydrazide moiety, allows for a multitude of chemical transformations.

One of the most common strategies involves the condensation of the acetohydrazide with a wide range of aldehydes and ketones to form Schiff bases. researchgate.netimpactfactor.org These reactions are typically carried out in a suitable solvent like ethanol, often with a catalytic amount of acid. researchgate.net The resulting Schiff bases can be of interest in their own right or serve as intermediates for further cyclization reactions. impactfactor.org

Furthermore, the acetohydrazide is a key precursor for the synthesis of other five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. uobaghdad.edu.iqresearchgate.netsbq.org.br The synthesis of 1,3,4-oxadiazoles can be achieved through the cyclization of the hydrazide with reagents like carbon disulfide in an alkaline medium, followed by appropriate workup. uobaghdad.edu.iqresearchgate.net

For the synthesis of 1,3,4-thiadiazoles, a common route involves the reaction of the acetohydrazide with isothiocyanates to form thiosemicarbazide (B42300) intermediates. nih.gov These thiosemicarbazides can then undergo acid-catalyzed or base-catalyzed cyclization to yield the corresponding 1,3,4-thiadiazole (B1197879) derivatives. sbq.org.brnih.gov

The thiosemicarbazide intermediates can also be utilized for the synthesis of new 1,2,4-triazole derivatives. scispace.comnih.gov Treatment of the thiosemicarbazide with a base, such as sodium hydroxide, can induce cyclization to form a new triazole ring, resulting in a molecule containing two linked 1,2,4-triazole moieties. scispace.com

Table 2: Examples of Functional Group Incorporation from Acetohydrazide Derivatives

Starting Hydrazide Reagents and Conditions Product Type Example Product Reference 2-(1H-1,2,4-triazol-1-yl)acetohydrazide Aromatic aldehydes, Ethanol, Reflux Schiff Base N'-Arylmethylene-2-(1H-1,2,4-triazol-1-yl)acetohydrazide [12, 15] 2-(1H-1,2,4-triazol-1-yl)acetohydrazide 1. CS2, KOH, Ethanol; 2. Acidification 1,3,4-Oxadiazole 5-((1H-1,2,4-triazol-1-yl)methyl)-1,3,4-oxadiazole-2-thiol [8, 9] 2-(1H-1,2,4-triazol-1-yl)acetohydrazide Phenyl isothiocyanate, Ethanol, Reflux Thiosemicarbazide 1-(2-(1H-1,2,4-triazol-1-yl)acetyl)-4-phenylthiosemicarbazide [11, 17] 1-(2-(1H-1,2,4-triazol-1-yl)acetyl)-4-phenylthiosemicarbazide NaOH, Reflux 1,2,4-Triazole 5-((1H-1,2,4-triazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol 1-(2-(1H-1,2,4-triazol-1-yl)acetyl)-4-phenylthiosemicarbazide H2SO4 1,3,4-Thiadiazole 5-((1H-1,2,4-triazol-1-yl)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine [14, 17]

Advanced Structural Characterization and Detailed Conformational Analysis

X-ray Crystallographic Studies of 1,2,4-Triazole-1-yl Acetate (B1210297) Structures

While specific crystallographic data for ethyl 2-(1H-1,2,4-triazol-1-yl)acetate is not extensively reported, a comprehensive understanding can be built by examining the crystal structures of its closely related derivatives. The following sections analyze the common and distinguishing structural features observed within this class of compounds.

Single-crystal X-ray diffraction studies on various 1,2,4-triazole-1-yl acetate derivatives reveal that they predominantly crystallize in monoclinic and triclinic systems. These systems are common for organic molecules of this size and complexity. The specific space group provides information about the symmetry elements present within the crystal lattice. For instance, a lanthanum(III) complex of a substituted ethyl 2-(1H-1,2,4-triazol-5-yl)acetate crystallizes in the monoclinic space group C2/c. nih.gov Another related compound, Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate, also adopts a monoclinic system with the space group C2/c. escholarship.org A phenyl-substituted 1,2,3-triazole analogue, Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate, was found to crystallize in the triclinic system with the P1 space group. researchgate.net

Table 1: Crystal System and Space Group Data for Selected 1,2,4-Triazole (B32235) Acetate Derivatives and Analogues

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| Bis{ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate}trinitratolanthanum(III) | Monoclinic | C2/c | nih.gov |

| Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate | Monoclinic | C2/c | escholarship.org |

| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate | Triclinic | P1 | researchgate.net |

| (1H-1,2,4-Triazol-1-yl)methyl 2-(2,4-dichlorophenoxy)acetate | Monoclinic | Not Specified | nih.gov |

| 4-(1,2,4-Triazol-1-yl)aniline | Monoclinic | Not Specified | nih.gov |

The 1,2,4-triazole ring itself is an aromatic, planar heterocycle. wikipedia.org X-ray diffraction studies confirm this planarity in derivatives, with one study on 4-(1,2,4-triazol-1-yl)aniline noting a maximum deviation from the mean plane of the triazole ring of just 0.003 Å. nih.gov Bond lengths and angles within the triazole ring and the acetate moiety are generally reported to be within normal ranges, consistent with their hybridizations. researchgate.netnih.govnih.gov

The supramolecular architecture of 1,2,4-triazole acetate crystals is stabilized by a network of noncovalent interactions. The nitrogen atoms of the triazole ring are effective hydrogen bond acceptors. Weak intermolecular C—H···N and C—H···O hydrogen bonds are commonly observed, linking molecules into chains or more complex three-dimensional networks. escholarship.orgnih.gov For instance, in the crystal structure of 4-(1,2,4-triazol-1-yl)aniline, molecules are linked into sheets by intermolecular N—H···N and C—H···N hydrogen bonds. nih.gov

Table 2: Examples of Intermolecular Interactions in 1,2,4-Triazole Derivatives

| Compound | Interaction Type | Description / Distance | Reference |

|---|---|---|---|

| 4-(1,2,4-Triazol-1-yl)aniline | Hydrogen Bonding | N—H···N and C—H···N | nih.gov |

| 4-(1,2,4-Triazol-1-yl)aniline | π–π Stacking | Triazole-Triazole, Centroid distance: 3.6750 (8) Å | nih.gov |

| (1H-1,2,4-Triazol-1-yl)methyl 2-(2,4-dichlorophenoxy)acetate | Hydrogen Bonding | Weak C—H···N and C—H···O | nih.gov |

| (1H-1,2,4-Triazol-1-yl)methyl 2-(2,4-dichlorophenoxy)acetate | π–π Stacking | Triazole-Benzene, Centroid distance: 3.749 (3) Å | nih.gov |

| Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate | Hydrogen Bonding | Weak C—H···N and C—H···O | escholarship.org |

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different molecular arrangements, is a critical phenomenon in the pharmaceutical sciences. ijmtlm.org Different polymorphs of the same active pharmaceutical ingredient can exhibit varied physical properties, including solubility, stability, and bioavailability, which directly impact drug efficacy and performance. ijmtlm.orgijmtlm.org

For 1,2,4-triazole derivatives, which are prominent in many pharmacological agents, understanding polymorphism is essential for drug development. ijmtlm.org The structural implications of polymorphism are significant; different crystal forms arise from variations in molecular conformation or intermolecular interactions (e.g., hydrogen bonding patterns, π-π stacking geometries). ijmtlm.org These distinct packing arrangements can lead to different crystal habits, densities, and melting points. Analytical techniques such as X-ray crystallography, powder X-ray diffraction (PXRD), and differential scanning calorimetry (DSC) are employed to identify and characterize different polymorphic forms. ijmtlm.org While specific studies on the polymorphism of this compound are not detailed in the available literature, the potential for its existence is high given the molecule's conformational flexibility and capacity for various intermolecular interactions.

High-Resolution Spectroscopic Characterization (Beyond Basic Identification)

Beyond the solid-state analysis provided by X-ray crystallography, high-resolution spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for confirming molecular structure, determining regiochemistry, and probing molecular dynamics in solution.

While one-dimensional ¹H and ¹³C NMR are standard for basic structural confirmation, complex heterocyclic systems like substituted 1,2,4-triazoles often require more advanced, two-dimensional (2D) NMR techniques for unambiguous assignment. urfu.ruufv.br These methods are crucial for establishing connectivity between atoms, especially when spectra are crowded or when distinguishing between possible isomers.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds. This is fundamental for tracing out the proton networks in the ethyl group (-OCH₂CH₃) and confirming the connectivity of the methylene (B1212753) bridge to the triazole ring. ncl.res.in

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons directly with the carbons they are attached to, providing an unambiguous assignment of carbon signals based on their known proton assignments. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structure elucidation. It reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). researchgate.netmdpi.com For this compound, HMBC would be critical to definitively establish the connection between the methylene protons (of the acetate group) and the C3 and C5 carbons of the 1,2,4-triazole ring, confirming the N1 substitution pattern. bohrium.com It can also be used to distinguish between 1,4- and 1,5-disubstituted triazole regioisomers. nih.govresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. ncl.res.in NOESY is invaluable for determining the three-dimensional conformation of molecules in solution and can help assign the structure of different regioisomers by observing spatial proximity between specific protons. bohrium.com

Together, these advanced NMR experiments provide a comprehensive and definitive picture of the molecular structure of complex triazole derivatives in solution, complementing the static picture obtained from solid-state X-ray crystallography.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of a unique molecular formula, distinguishing it from other potential formulas that might have the same nominal mass.

For this compound, the molecular formula is C6H9N3O2. The theoretical exact mass of the neutral molecule is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O). In HRMS analysis, the molecule is typically ionized, most commonly by protonation to form the [M+H]⁺ adduct in positive ion mode. Other common adducts, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed.

The precise measurement of the m/z value of these ions allows for direct confirmation of the C6H9N3O2 formula. For instance, the calculated m/z for the protonated molecule ([C6H10N3O2]⁺) is 156.0768, a value distinct from other isobaric ions. The agreement between the experimentally measured m/z and the calculated value provides definitive evidence for the compound's identity and purity.

Below is a table detailing the calculated exact masses for the neutral molecule and its common adducts, which are critical for its identification via HRMS.

Table 1: Theoretical HRMS Data for this compound

| Species | Molecular Formula | Calculated m/z |

| Neutral Molecule [M] | C6H9N3O2 | 155.0695 |

| Protonated Adduct [M+H]⁺ | C6H10N3O2⁺ | 156.0768 |

| Sodiated Adduct [M+Na]⁺ | C6H9N3O2Na⁺ | 178.0587 |

| Potassiated Adduct [M+K]⁺ | C6H9N3O2K⁺ | 194.0327 |

Conformational Analysis and Stereochemical Considerations

The key rotatable bonds that define the molecule's conformation are:

The N1—C(methylene) bond between the triazole ring and the acetate group.

The C(methylene)—C(carbonyl) bond within the acetate group.

While a specific crystal structure for this compound is not detailed in the literature, analysis of closely related structures, such as ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate and ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate, provides significant insight into its likely stereochemical properties.

In analogous structures, the triazole ring itself is planar. The crucial conformational aspect is the dihedral angle between the plane of this ring and the plane of the attached acetate substituent. For instance, in ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate, the dihedral angle between the benzotriazole (B28993) ring and the non-hydrogen atoms of the side chain is a significant 79.12°. In another analog, ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate, the dihedral angle between the triazole and phenyl rings is 18.36°.

These findings suggest that the ethyl acetate group in this compound is not coplanar with the triazole ring but is instead twisted. This out-of-plane conformation is the result of minimizing steric hindrance between the substituents. The rotation around the N1—C(methylene) bond allows the bulky ethyl ester group to orient itself in a sterically favorable position away from the triazole ring. The molecule does not possess any chiral centers and is therefore achiral. However, different rotational conformers (rotamers) exist in equilibrium, with the lowest energy conformer being the most populated state. The energy barriers to rotation around these single bonds are typically low, allowing for rapid interconversion between conformers at room temperature.

Computational Chemistry and Theoretical Investigations of Ethyl 2 1h 1,2,4 Triazol 1 Yl Acetate

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the molecular geometry and electronic properties of organic compounds.

Optimization of Molecular Geometry and Vibrational Analysis

The initial step in a DFT study involves the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. This is typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311G(d,p). The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Following optimization, a vibrational frequency analysis is conducted. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum. This analysis also provides theoretical infrared (IR) and Raman spectra, which can be compared with experimental data to validate the computational model.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For similar triazole derivatives, this energy gap is a key parameter in assessing their potential as bioactive agents.

Table 1: Hypothetical Frontier Molecular Orbital Data for Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate No specific data is available in the search results. The following table is a template for how such data would be presented.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| Energy Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites. Typically, red-colored regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue-colored regions represent positive potential, indicating sites for nucleophilic attack. Green areas denote neutral potential. The MEP surface provides insights into how the molecule might interact with other molecules or biological targets.

Calculation of Quantum Chemical Descriptors

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to further quantify a molecule's reactivity. These include:

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of electron cloud distortion.

Electrophilicity (ω): A measure of a molecule's ability to act as an electrophile.

These descriptors are instrumental in quantitative structure-activity relationship (QSAR) studies, which aim to correlate a molecule's chemical structure with its biological activity.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound No specific data is available in the search results. The following table is a template for how such data would be presented.

| Descriptor | Formula | Value |

|---|---|---|

| Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |

| Softness (S) | 1 / η | Data not available |

| Electrophilicity (ω) | μ2 / 2η (where μ is the chemical potential) | Data not available |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein.

Prediction of Binding Modes and Affinities with Biological Macromolecules

In a molecular docking study, the ligand is placed in the binding site of the target protein, and various conformations and orientations are explored to find the one with the most favorable binding energy. This process can predict the binding mode, which includes the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides an estimate of the strength of the interaction. A lower binding energy generally indicates a more stable complex and a higher binding affinity. For triazole compounds, molecular docking studies are frequently performed against enzymes or receptors implicated in various diseases to assess their potential as therapeutic agents.

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Target No specific data is available in the search results. The following table is a template for how such data would be presented.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|

| e.g., Tyrosine Kinase | Data not available | e.g., LYS70, ASP182 | e.g., Hydrogen Bond |

| e.g., InhA | Data not available | e.g., PHE149, GLY96 | e.g., Hydrophobic |

Identification of Key Amino Acid Residues in Binding Pockets

Molecular docking studies are crucial for predicting the binding orientation of a ligand within the active site of a protein and identifying the key amino acid residues that stabilize the interaction. For derivatives of 1,2,4-triazole (B32235), these interactions are fundamental to their biological activity. The 1,2,4-triazole ring is adept at forming various non-covalent interactions, including hydrogen bonds, dipole-dipole, and π-stacking interactions, which contribute to its ability to bind effectively to biological targets. pensoft.net

In studies of 1,2,4-triazole derivatives as potential antibacterial agents, docking simulations have shown interactions with the active site of enzymes like DNA gyrase. For instance, specific derivatives have demonstrated hydrogen bond interactions between a nitrogen atom of the triazole ring and amino acid residues such as Arginine. mdpi.com Similarly, in the context of anticancer research, docking studies of 1,2,4-triazole derivatives with target proteins like tubulin have revealed diverse interactions within the colchicine (B1669291) binding pocket. nih.gov The specific amino acids involved can vary depending on the target protein, but common interacting residues for similar heterocyclic compounds include histidine, phenylalanine, and leucine. ajchem-a.com These computational predictions are vital for understanding the structure-activity relationships and for the rational design of more potent and selective inhibitors.

| Protein Target Class | Key Interacting Residues (Examples) | Type of Interaction |

|---|---|---|

| DNA Gyrase (Antibacterial) | Arginine | Hydrogen Bonding |

| Tubulin (Anticancer) | Various residues in colchicine binding pocket | Hydrogen Bonding, Hydrophobic Interactions |

| c-Met Kinase (Anticancer) | Not specified | Hydrogen Bonding |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations offer a dynamic picture of molecular systems, allowing researchers to observe the conformational changes and interactions of molecules over time. These simulations provide deeper insights into the stability of ligand-receptor complexes and the nature of their interactions than static docking models.

MD simulations can be used to explore the conformational landscape of this compound in a solvent environment, mimicking physiological conditions. These simulations reveal the most stable conformations of the molecule and the flexibility of its various rotatable bonds. The stability of 1,2,4-triazole derivatives in different media is a recognized characteristic that contributes to their pharmacological potential. pensoft.net Theoretical calculations, often employing Density Functional Theory (DFT) methods, can further elucidate the optimized molecular geometry, bond lengths, and angles of the compound. researchgate.net For example, crystallographic studies of related compounds like ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate have determined the dihedral angles between the triazole and other ring systems, providing a baseline for conformational analysis. researchgate.net

When this compound or its derivatives are docked into a protein's active site, MD simulations can assess the stability of the resulting complex. These simulations track the movements of both the ligand and the protein, providing information on the persistence of key interactions, such as hydrogen bonds, over the simulation time. The root mean square deviation (RMSD) of the ligand and protein backbone atoms is often calculated to evaluate the stability of the complex. ajchem-a.com A stable complex will typically show low and converging RMSD values. Furthermore, analysis of the simulation trajectory can reveal the frequency and duration of specific ligand-amino acid interactions, offering a more nuanced understanding of the binding dynamics than static docking alone. ajchem-a.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

For 1,2,4-triazole derivatives, various 2D and 3D-QSAR models have been developed to predict their potential as anticancer and antimicrobial agents. physchemres.orgresearchgate.netnih.gov These models use a range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties.

In a 2D-QSAR study on 1,2,4-triazole derivatives for anti-pancreatic cancer activity, models were developed using multiple linear regression (MLR), multiple non-linear regression (MNLR), and artificial neural networks (ANN). physchemres.org The statistical quality of these models is assessed by parameters like the cross-validation coefficient (Q²) and the predicted determination coefficient (R²test). physchemres.org 3D-QSAR methods, such as k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA), consider the three-dimensional arrangement of atoms and the associated steric and electrostatic fields. nih.gov These models can provide visual representations of regions where modifications to the molecular structure are likely to increase or decrease biological activity. nih.gov

| QSAR Model Type | Target Activity | Statistical Parameter | Reported Value |

|---|---|---|---|

| MLR (2D-QSAR) | Anti-pancreatic cancer | Q² | 0.51 |

| MLR (2D-QSAR) | Anti-pancreatic cancer | R²test | 0.936 |

| MNLR (2D-QSAR) | Anti-pancreatic cancer | Q² | 0.90 |

| MNLR (2D-QSAR) | Anti-pancreatic cancer | R²test | 0.852 |

| kNN-MFA (3D-QSAR) | Anticancer | r² | 0.8713 |

| kNN-MFA (3D-QSAR) | Anticancer | q² | 0.2129 |

In Silico Pharmacokinetic Predictions for Potential Modulatory Agents

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. These predictions help to identify compounds with potentially favorable pharmacokinetic profiles and flag those that may have issues such as poor absorption or rapid metabolism.

For 1,2,4-triazole derivatives, various ADME parameters can be calculated using software like SwissADME. pensoft.net These parameters often include predictions related to Lipinski's rule of five (molecular weight, logP, number of hydrogen bond donors and acceptors), which provides a general guideline for drug-likeness and oral bioavailability. pensoft.net Other important predicted properties include aqueous solubility, gastrointestinal absorption, and potential for blood-brain barrier penetration. For example, in silico studies on fluconazole (B54011) analogues containing a 1,2,4-triazole ring have shown good predicted oral bioavailability. jetir.org These computational tools play a critical role in prioritizing which compounds should be synthesized and tested in vitro and in vivo, thereby saving time and resources. pensoft.netpensoft.net

| Property | Predicted Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 69.9 Ų |

| LogP (octanol-water partition coefficient) | 0.8885 |

| Number of Hydrogen Bond Acceptors | 7 |

| Number of Hydrogen Bond Donors | 0 |

| Number of Rotatable Bonds | 5 |

Agrochemical Applications and Mechanistic Insights of 1,2,4 Triazole Derivatives

Fungicidal Activity and Mechanism of Action

Derivatives of ethyl 2-(1H-1,2,4-triazol-1-yl)acetate are most prominently recognized for their potent fungicidal properties. The 1,2,4-triazole (B32235) ring is the cornerstone of the largest and most significant group of systemic fungicides used to control fungal diseases in plants. indexcopernicus.comnih.gov These compounds exhibit high efficacy at low application rates and possess a broad spectrum of activity against numerous phytopathogens. nih.gov

Inhibition of Lanosterol (B1674476) 14α-Demethylase (CYP51) in Fungal Ergosterol (B1671047) Biosynthesis

The primary mechanism of action for triazole-based fungicides is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase, commonly known as CYP51. nih.govrjptonline.orgnih.gov This enzyme is a critical catalyst in the biosynthetic pathway of ergosterol, an essential sterol component of the fungal cell membrane that regulates its fluidity and integrity. rjptonline.org

The 1,2,4-triazole ring, a key feature of this compound, plays a direct role in this inhibition. A lone pair of electrons on one of the nitrogen atoms of the triazole ring coordinates with the heme iron atom at the active site of the CYP51 enzyme. rjptonline.orgamazonaws.com This binding blocks the natural substrate, lanosterol, from accessing the active site, thereby halting the demethylation process. The disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and compromises the structural integrity and function of the fungal membrane, ultimately inhibiting fungal growth and proliferation. rjptonline.orgfungalinfectiontrust.org Molecular docking studies have confirmed that the triazole ring and other parts of the molecule form critical interactions, such as coordination bonds and hydrophobic interactions, within the CYP51 active site. nih.govamazonaws.commdpi.com

Structure-Activity Relationship Studies for Enhanced Antifungal Potency

This compound serves as a versatile scaffold for the synthesis of novel fungicidal compounds through molecular modification. Structure-activity relationship (SAR) studies are pivotal in optimizing the antifungal potency and spectrum of these derivatives. Research has shown that modifications to the side chains attached to the triazole core significantly influence bioactivity. sci-hub.senih.govresearchgate.net

For instance, in the development of new triazole agents, introducing specific substituted phenyl groups or other heterocyclic moieties can enhance the binding affinity of the molecule to the CYP51 enzyme. mdpi.comsci-hub.se SAR studies on various series of 1,2,4-triazole derivatives have demonstrated that factors like the presence and position of electron-withdrawing groups (e.g., halogens, -CF₃, -NO₂) on appended aromatic rings can dramatically increase fungicidal efficacy against a range of pathogens. nih.govamazonaws.comnih.gov For example, one study found that derivatives with substituents at the 7-position of a 1,2,3-benzotriazin-4-one moiety exhibited more potent and broader-spectrum antifungal activities. amazonaws.com Another study synthesized a series of derivatives containing an oxime ether and a phenoxy pyridine (B92270) moiety, finding that a compound with a 4-bromo-2-chlorophenoxy group showed broad-spectrum activity against several fungal pathogens. nih.gov

The data below illustrates how different structural modifications on a 1,2,4-triazole core can impact antifungal activity, measured by the half-maximal effective concentration (EC₅₀) or Minimum Inhibitory Concentration (MIC). Lower values indicate higher potency.

| Compound Series | Key Structural Modification | Target Pathogen | Activity (EC₅₀ or MIC in µg/mL) | Reference |

|---|---|---|---|---|

| Triazole-Oxime Ethers | (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)- | S. sclerotiorum | 1.59 | nih.gov |

| Triazole-Oxime Ethers | (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)- | P. infestans | 0.46 | nih.gov |

| Triazole-Oxime Ethers | (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)- | R. solani | 0.27 | nih.gov |

| Triazole-Oxime Ethers | (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)- | S. sclerotiorum | 0.12 | nih.gov |

| Triazole-Carboxamides | N-(2-fluorobenzyl)benzamide | P. piricola | 13.095 (EC₅₀) | mdpi.com |

| Triazole-Carboxamides | N-(4-chlorophenyl)benzamide | P. capsici | 17.362 (EC₅₀) | mdpi.com |

| Benzotriazinone-Triazoles | 7-CF₃ substitution | A. fumigatus | 0.25 (MIC) | amazonaws.com |

Development of Resistance Mechanisms in Phytopathogenic Fungi

The extensive use of triazole fungicides in agriculture has led to the emergence of resistant strains of phytopathogenic fungi, posing a significant threat to crop protection. fungalinfectiontrust.orgnih.govnih.gov Several mechanisms contribute to the development of this resistance.

The most common mechanism involves modifications in the target enzyme, CYP51. Point mutations in the CYP51 gene can alter the amino acid sequence of the enzyme, reducing its binding affinity for triazole fungicides while still allowing it to process its natural substrate. nih.govresearchgate.net Another significant resistance mechanism is the overexpression of the CYP51 gene, which leads to an increased production of the target enzyme, requiring higher concentrations of the fungicide to achieve an inhibitory effect. Furthermore, fungi can develop resistance through the enhanced activity of efflux pumps, which are membrane proteins that actively transport the fungicide out of the fungal cell, preventing it from reaching its target. nih.gov The use of triazole fungicides in agriculture has been linked to the environmental selection of resistance in clinically relevant fungi, such as Aspergillus fumigatus, due to the structural similarity and shared mode of action between agricultural and medical triazoles. fungalinfectiontrust.orgnih.govnih.gov

Herbicidal Properties and Environmental Behavior

In addition to their fungicidal effects, certain derivatives of 1,2,4-triazole have been investigated for their herbicidal properties. rjptonline.org The synthesis of novel compounds by incorporating the 1,2,4-triazole moiety, often derived from intermediates like this compound, with other herbicidally active groups has yielded molecules with potential for weed control. researchgate.net For instance, studies have explored 1,2,4-triazolinone derivatives and triazoles containing a pyrazole (B372694) moiety, with some compounds showing moderate to good herbicidal activity against various weed species, particularly dicotyledons. researchgate.netresearchgate.net The environmental behavior of these compounds is a critical aspect of their development, with factors such as soil persistence, mobility, and degradation pathways being key considerations for regulatory approval and sustainable use.

Insecticidal Applications and Target Identification

The 1,2,4-triazole ring is a versatile structural motif that has also been incorporated into molecules designed for insecticidal activity. rjptonline.org Research has demonstrated that derivatives of 1,2,4-triazole can be effective against various insect pests. researchgate.net By using this compound as a starting material, chemists can synthesize complex molecules that target specific physiological processes in insects. For example, novel 1,2,4-triazole derivatives containing trifluoroacetyl or amidine moieties have shown significant insecticidal activity against pests like Aphis gossypii and Nilaparvata lugens. nih.govresearchgate.net The structure-activity relationship analysis in these studies indicated that the nature of the substituents on the triazole skeleton has a significant impact on insecticidal efficacy. researchgate.net

Role as Plant Growth Regulators

Certain triazole compounds, in addition to their primary role as fungicides, also exhibit plant growth regulator (PGR) properties. indexcopernicus.comrjptonline.orgresearchgate.net This dual activity is linked to their mode of action. The same inhibitory effect that triazoles have on fungal sterol biosynthesis also extends to the isoprenoid pathway in plants. indexcopernicus.com Specifically, triazoles inhibit the oxidation of ent-kaurene, a key step in the biosynthesis of gibberellins, which are plant hormones responsible for stem elongation and other developmental processes. indexcopernicus.comresearchgate.net

This inhibition of gibberellin production leads to several desirable agronomic traits, including:

Reduced plant height, preventing lodging (bending over) in cereal crops.

Thicker, darker green leaves due to increased chlorophyll (B73375) content.

Enhanced root-to-shoot ratio.

Increased tolerance to various environmental stresses such as drought, salinity, and extreme temperatures. indexcopernicus.comresearchgate.netresearchgate.net

Triazole-based PGRs like paclobutrazol (B33190) and uniconazole (B1683454) modulate the balance of important plant hormones, leading to a more compact and stress-resistant plant architecture. indexcopernicus.comresearchgate.net

Metabolic Pathways and Environmental Fate in Agricultural Ecosystems

The widespread use of 1,2,4-triazole-based agrochemicals necessitates a thorough understanding of their metabolic pathways in target and non-target organisms, as well as their ultimate environmental fate. The persistence, mobility, and degradation of these compounds and their metabolites are critical factors in assessing their ecological impact. While specific data for this compound is limited due to its primary role as a synthetic intermediate, the metabolic and environmental behavior of commercial triazole fungicides and herbicides provides valuable insights into the likely fate of this class of compounds in agricultural ecosystems.

Metabolic Pathways

The metabolism of triazole agrochemicals in plants, insects, and soil microorganisms is a complex process involving several biochemical reactions aimed at detoxification and elimination. The primary metabolic routes for triazole compounds include oxidation, hydrolysis, and conjugation.

In Plants:

Once absorbed by plants, triazole fungicides undergo metabolic transformation to reduce their phytotoxicity. The metabolic pathways are designed to increase the water solubility of the compounds, thereby facilitating their transport and sequestration within the plant. Key metabolic reactions include:

Oxidation: The alkyl side chains of triazole fungicides are often hydroxylated by cytochrome P450 monooxygenases. This is a common initial step in the detoxification process.

Hydrolysis: Ester linkages, if present in the molecule, can be cleaved by esterase enzymes.

Conjugation: The hydroxylated metabolites can be further conjugated with glucose or other sugars to form glycosides. These conjugates are more water-soluble and are typically stored in the vacuole or incorporated into the cell wall.

For instance, in the case of many commercial triazole fungicides, the parent compound is metabolized into more polar derivatives. The primary site of metabolic attack is often the functional groups attached to the triazole ring.

In Soil Microorganisms:

Soil microorganisms play a crucial role in the degradation of triazole agrochemicals. The metabolic pathways in bacteria and fungi can lead to the complete mineralization of these compounds to carbon dioxide, water, and inorganic nitrogen, although this is not always the case. Common metabolic reactions in soil include:

Hydrolysis of the ester group: For compounds like this compound, the ethyl ester group is susceptible to hydrolysis by microbial esterases, yielding the corresponding carboxylic acid.

Ring cleavage: While the 1,2,4-triazole ring is generally stable, some microorganisms possess the enzymatic machinery to cleave the ring structure, leading to its complete breakdown.

Oxidation and Dealkylation: Similar to plants, microorganisms can oxidize side chains and remove alkyl groups from the nitrogen atoms of the triazole ring.

Studies on the biodegradation of triazole fungicides have shown that certain bacterial strains can utilize these compounds as a source of carbon and nitrogen. nih.gov However, the degradation rates can be slow, leading to their persistence in the soil. nih.govjmb.or.kr

Environmental Fate

The environmental fate of 1,2,4-triazole derivatives is governed by a combination of physical, chemical, and biological processes. These processes determine the persistence, mobility, and potential for off-site transport of the parent compounds and their metabolites.

Persistence in Soil:

Table 1: Soil Half-Life of Selected Triazole Fungicides

| Fungicide | Soil Type | Half-Life (days) | Reference |

|---|---|---|---|

| Tebuconazole | Loam | 102 - 161 | researchgate.net |

| Epoxiconazole | Sandy Loam | 58 - 73 | researchgate.net |

Mobility and Leaching:

The mobility of triazole compounds in soil is largely dependent on their water solubility and soil sorption characteristics. Compounds with higher water solubility and lower sorption coefficients are more prone to leaching into groundwater. The 1,2,4-triazole moiety itself is highly water-soluble and mobile, and its formation as a metabolite can increase the risk of water contamination. acs.org The potential for leaching is a significant environmental concern for many triazole-based pesticides.

Photodegradation:

Photodegradation, or the breakdown of compounds by sunlight, can be a significant dissipation pathway for some triazole agrochemicals on plant surfaces and in the upper layers of soil and water. The rate of photodegradation is influenced by the chemical structure of the compound and the intensity of solar radiation. However, for many triazoles, photodegradation is a slower process compared to microbial degradation in soil. researchgate.net

Table 2: Physicochemical Properties Influencing Environmental Fate of 1,2,4-Triazole

| Property | Value | Implication | Reference |

|---|---|---|---|

| Water Solubility | High | High potential for mobility and leaching | acs.org |

| Vapor Pressure | Low | Low potential for volatilization | epa.gov |

Applications in Materials Science and Engineering

Organic Electronic Devices: OLEDs, PHOLEDs, and PLEDs

Derivatives of 1,2,4-triazole (B32235) are integral to the development of high-performance Organic Light-Emitting Diodes (OLEDs), including phosphorescent (PHOLEDs) and polymer-based (PLEDs) variants. lifechemicals.com Their utility stems from the tunable electronic properties of the nitrogen-rich heterocyclic ring.

The 1,2,4-triazole scaffold is inherently electron-deficient, making its derivatives excellent candidates for electron-transport materials (ETMs) and hole-blocking materials (HBMs) in OLEDs. acs.orgsemanticscholar.org This property facilitates the efficient injection and movement of electrons from the cathode to the emissive layer while simultaneously preventing holes from passing through, leading to more balanced charge recombination and higher device efficiency. researchgate.netresearchgate.net

A well-known example is 3-(4-Biphenylyl)-4-phenyl-5-(4-tert-butylphenyl)-1,2,4-triazole (TAZ), which was one of the first 1,2,4-triazole compounds demonstrated as an effective ETM and a more efficient hole-blocker than benchmark materials like PBD. acs.orgsemanticscholar.orgplu.mx Research has shown that modifying the triazole core can further enhance these properties. For instance, hybridizing triazole with bipyridyl moieties improves electron-transporting capabilities while maintaining strong hole-blocking characteristics. researchgate.net Similarly, creating hybrid molecules with pyridine (B92270) rings can lead to lower HOMO and LUMO energy levels compared to TAZ, resulting in improved electron injection and carrier confinement, which significantly reduces the driving voltage of the device. researchgate.net

| ETL Material | Key Feature | Maximum Power Efficiency (lm W⁻¹) | External Quantum Efficiency (%) | Reference |

|---|---|---|---|---|

| TAZ-based device | Standard Triazole ETM | Not specified, lower than modified versions | Not specified, lower than modified versions | researchgate.net |

| Triazole and Pyridine Hybrid | Improved electron injection and transport | 72.2 | 21.8 | researchgate.net |

| Bpy-TAZ-03 | Bipyridyl-triazole hybrid | Not specified, lower operation voltage | ~10 | researchgate.net |

The design of materials for the emissive layer is critical for OLED performance. Triazole derivatives are used both as components of thermally activated delayed fluorescence (TADF) emitters and as host materials, particularly for blue PHOLEDs. researchgate.netrsc.org

For host materials, a high triplet energy level is essential to prevent reverse energy transfer from the phosphorescent dopant. researchgate.net The rigid structure of the triazole ring contributes to high triplet energies. Bipolar host materials, which can transport both holes and electrons, are designed by combining an electron-donating moiety (like carbazole) with the electron-accepting triazole moiety. researchgate.netnih.gov For example, 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP) is a wide-bandgap bipolar host material that conjugates electron-transporting triazole units with a hole-transporting biphenyl (B1667301) core. nih.gov This design results in balanced charge transport and makes it a suitable universal host, especially for high-energy blue emitters. nih.gov

In emitter design, triazole units can act as the electron-acceptor part of a donor-acceptor molecule. rsc.org By linking a triazole acceptor with a donor like phenoxazine, efficient sky-blue and green TADF emitters have been developed. rsc.org

| Host Material | Structure Type | Triplet Energy (eV) | Key Application | Reference |

|---|---|---|---|---|

| BTBP | Bipolar (Triazole-Biphenyl) | >3.0 | Sky-blue PHOLEDs | nih.gov |

| DBFTaz / DBFTazC | Triazole-Dibenzofuran | 2.95 / 2.97 | Blue PHOLEDs | researchgate.net |

| p-cbtz / m-cbtz | Bipolar (Phenylcarbazole-Dipyridyl Triazole) | Not specified | Phosphorescent OLEDs | researchgate.net |

Liquid Crystalline Materials

The incorporation of heterocyclic rings like 1,2,4-triazole into molecular structures is a strategy for designing novel liquid crystalline materials. researchgate.netmanipal.edu The rigidity and polarity of the triazole ring can influence the molecular packing and stability of mesophases. researchgate.net Calamitic (rod-shaped) molecules containing 1,2,3-triazole and 1,2,4-triazole units have been synthesized and shown to exhibit liquid crystalline phases, such as the smectic C phase, over a wide temperature range. researchgate.nettandfonline.com The specific arrangement of nitrogen atoms and their lone pairs of electrons can enhance intermolecular attractive forces, promoting the formation of layered structures characteristic of smectic phases. researchgate.net

Optical Waveguide Applications

Certain 1,2,4-triazole derivatives have demonstrated the ability to self-assemble into highly organized supramolecular structures that can function as optical waveguides. rsc.orgresearchgate.net Specifically, 4-aryl-4H-1,2,4-triazoles can aggregate into ribbon-like micro- and nanostructures. rsc.orgrsc.org These self-assembled structures are capable of propagating light, specifically their own photoluminescence, along their length. rsc.orgresearchgate.net This property is crucial for the development of miniaturized photonic devices, where organic materials are advantageous due to their high luminescence efficiency and ease of processing. rsc.org

Proton Exchange Membrane Fuel Cells (PEMFCs)

In the field of energy, 1,2,4-triazole derivatives play a vital role in the development of high-temperature proton exchange membranes (PEMs) for fuel cells. nih.gov The primary challenge for PEMFCs is to maintain high proton conductivity at temperatures above 100°C and under low humidity conditions. acs.org 1H-1,2,4-triazole and its polymers are used as proton transport facilitators. nih.govacs.org The nitrogen atoms in the triazole ring can participate in hydrogen bonding networks, creating pathways for proton hopping. acs.orgacs.org

Modifying polymer membranes with 1H-1,2,4-triazole or incorporating polymers of 1-vinyl-1,2,4-triazole (B1205247) can significantly increase proton conductivity, especially when doped with acids like phosphoric acid. nih.gov The triazole fragments interact with the acid, promoting proton transfer through low-barrier hydrogen bonds. nih.gov However, research also indicates that triazole additives can migrate from the membrane to the catalyst layers, which may initially affect cell performance, requiring a conditioning period to stabilize. mdpi.comresearchgate.net

| Membrane Composition | Temperature (°C) | Anhydrous Proton Conductivity (S/cm) | Reference |

|---|---|---|---|

| Poly-1-vinyl-1,2,4-triazole and phosphoric acid | 150 | 4.0 x 10⁻³ | nih.gov |

| Poly(1-vinyl-1,2,4-triazole) and poly(styrene sulfonic acid) | 120 | 3.3 x 10⁻² | nih.gov |

| Poly(1-vinyl-1,2,4-triazole) and polybenzimidazole blend with phosphoric acid | 160 | 1.1 x 10⁻¹ | nih.gov |

Data Storage Devices

The field of molecular electronics is continually searching for new materials capable of high-density data storage. Coordination polymers, particularly those constructed using triazole-based ligands and paramagnetic transition metal ions, have emerged as promising candidates for memory storage applications. nih.gov The ability of the 1,2,4-triazole ring to act as a bridging ligand between metal centers allows for the creation of complex networks that can exhibit interesting magnetic phenomena, such as spin-crossover (SCO) behavior. This property is crucial for the development of molecular memory devices.

Spin-crossover compounds can exist in at least two different electronic spin states, a low-spin (LS) state and a high-spin (HS) state. The transition between these states can be triggered by external stimuli such as temperature, pressure, or light. This bistability allows for the encoding of binary information (0 and 1) at the molecular level, paving the way for ultra-high-density data storage. The 1,2,4-triazole ligand system is particularly effective in facilitating the necessary cooperative interactions between metal centers to ensure that this spin transition is sharp and occurs with hysteresis, a key requirement for any memory application. While research has not specifically detailed the use of ethyl 2-(1H-1,2,4-triazol-1-yl)acetate in this application, its structural similarity to other 4-substituted 1,2,4-triazoles suggests its potential as a ligand in the synthesis of novel data storage materials.

Non-Linear Optical (NLO) Properties of Triazole-Containing Compounds

Non-linear optical (NLO) materials are essential for a range of applications in optoelectronics, including frequency conversion, optical switching, and data processing. The key characteristic of an NLO material is its ability to alter the properties of light that passes through it. Organic molecules with high hyperpolarizabilities, large dipole moments, and low HOMO-LUMO energy gaps are prime candidates for NLO applications.

Derivatives of 1,2,4-triazole have been the focus of significant research due to their promising NLO properties. chemistryanywhere.comresearchgate.net The nitrogen-rich heterocyclic ring, combined with various electron-donating and electron-accepting groups, can create molecules with significant charge-transfer characteristics, which is a prerequisite for high NLO response. Theoretical studies, often employing Density Functional Theory (DFT), have been used to predict and understand the NLO properties of these compounds. chemistryanywhere.comresearchgate.net These studies calculate key parameters such as linear polarizability (α) and first (β) and second (γ) hyperpolarizabilities. For instance, a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives demonstrated that strategic substitutions could lead to significant NLO responses, with one compound exhibiting a first hyperpolarizability of 6.317 x 10⁻³⁰ esu. chemistryanywhere.comresearchgate.net These findings highlight the potential of the 1,2,4-triazole scaffold in the design of new materials for optoelectronic devices. researchgate.net

| Property | Value | Unit |

|---|---|---|

| HOMO-LUMO Band Gap | 4.618 | eV |

| Linear Polarizability (α) | 4.195 x 10⁻²³ | esu |

| First Hyperpolarizability (β) | 6.317 x 10⁻³⁰ | esu |

| Second Hyperpolarizability (γ) | 4.314 x 10⁻³⁵ | esu |

Metal-Organic Frameworks (MOFs) Utilizing 1,2,4-Triazole Ligands

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Their high surface areas, tunable pore sizes, and versatile functionalities make them suitable for a wide range of applications, including gas storage, separation, and catalysis. The 1,2,4-triazole ring is an excellent building block for MOFs due to its ability to coordinate with metal ions through its nitrogen atoms, often acting as a bidentate or multidentate bridging ligand. fau.dewikipedia.org

Bifunctional ligands that combine the 1,2,4-triazole ring with other coordinating groups, such as carboxylates, have been particularly successful in creating robust and functional MOFs. fau.de A compound closely related to the subject of this article, 1,2,4-triazol-4-yl-acetic acid, has been used to synthesize copper(II)-based MOFs. researchgate.net In these structures, the triazole and carboxylate groups of the ligand coordinate to copper centers, forming complex 2D and 3D networks. researchgate.net These materials have shown interesting magnetic properties and structural dynamics, such as irreversible shrinking upon thermal treatment. researchgate.net The specific coordination mode of the triazole ligand and the choice of the metal ion play a crucial role in determining the final topology and properties of the MOF.

| MOF Designation | Metal Ion | Ligand | Key Structural Feature | Topology |

|---|---|---|---|---|

| [Cu₃(μ₃-OH)(trgly)₃(SO₄)]·2H₂O (1a) | Cu(II) | 1,2,4-triazol-4-yl-acetic acid (trgly-H) | 2D Layered Structure | (3,6) network |

| [Cu₃(μ₃-OH)(trgly)₃(H₂O)₃]SO₄·16H₂O (1b) | Cu(II) | 1,2,4-triazol-4-yl-acetic acid (trgly-H) | 3D Zeolite-like Network | α-Po (pcu) |

| Cu₃(μ₃-OH)(d-trala)₃(ClO₄)₀.₅₁.₅·1.5H₂O (2) | Cu(II) | (d)-2-(1,2,4-triazol-4-yl)-propionic acid (d-trala-H) | Cross-linked 2D Layers | 3,9-c net |

High-Energy-Density Materials (HEDM)

High-energy-density materials (HEDMs) are compounds that release large amounts of energy upon decomposition and are essential for applications in propulsion and explosives. There is a continuous demand for new HEDMs that offer a superior balance of high performance (e.g., detonation velocity and pressure) and low sensitivity to accidental stimuli like impact and friction. The 1,2,4-triazole ring is a highly sought-after scaffold in the design of HEDMs due to its high nitrogen content, positive heat of formation, and thermal stability. chemscene.commdpi.com

The strategy for designing potent HEDMs often involves the introduction of energetic functional groups, such as nitro (-NO₂) and amino (-NH₂), onto the triazole backbone. chemscene.commdpi.com Another effective approach is the introduction of N-oxide moieties, which improves the oxygen balance of the molecule without compromising its stability. nih.gov Theoretical calculations using DFT are widely employed to predict the energetic properties of newly designed 1,2,4-triazole derivatives. nih.govchemscene.com These studies have shown that it is possible to design compounds with detonation velocities and pressures that are comparable to or even exceed those of traditional explosives like RDX and HMX, while also exhibiting lower sensitivity. chemscene.commdpi.com

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

|---|---|---|---|

| NATNO | 1.92 | 9748 | - |

| NATNO-1 | 1.92 | 9841 | - |

| NATNO-2 | 1.92 | 9818 | - |

| NATNO-3 | 1.94 | 9906 | - |

| RDX (Reference) | 1.82 | 8750 | 34.0 |

| HMX (Reference) | 1.91 | 9100 | 39.3 |

Enzyme Inhibition and Biological Target Engagement Non Clinical Investigations

Inhibition of Carbohydrate-Metabolizing Enzymes

The inhibition of carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes mellitus. By slowing down the digestion of carbohydrates, these inhibitors can help to control postprandial hyperglycemia.

α-Amylase Inhibition Studies

A variety of 1,2,4-triazole-bearing derivatives have been synthesized and evaluated for their α-amylase inhibitory activity. For instance, a series of 1,2,4-triazole-bearing bis-hydrazone derivatives demonstrated a broad range of inhibitory potentials, with IC50 values from 0.70 ± 0.05 to 35.70 ± 0.80 μM. nih.gov In another study, novel 1,2,4-triazole (B32235) derivatives were designed as dual inhibitors of both α-amylase and α-glucosidase, with some compounds showing potent α-amylase inhibition with IC50 values of 0.19 ± 0.01 µg/mL and 0.26 ± 0.01 µg/mL, surpassing the standard drug acarbose. nih.gov These findings highlight the potential of the 1,2,4-triazole scaffold in developing effective α-amylase inhibitors.

α-Glucosidase Inhibition Studies

Similar to α-amylase, α-glucosidase is another critical enzyme in carbohydrate metabolism. A number of studies have reported the significant α-glucosidase inhibitory activity of 1,2,4-triazole derivatives. For example, the same series of 1,2,4-triazole-bearing bis-hydrazones mentioned earlier also exhibited α-glucosidase inhibitory activities with IC50 values ranging from 1.10 ± 0.05 to 30.40 ± 0.70 μM. nih.gov Furthermore, certain novel pyridazine-triazole hybrid molecules have shown potent inhibition of rat intestinal α-glucosidase. researchgate.net The consistent inhibitory activity of diverse 1,2,4-triazole derivatives against α-glucosidase suggests that this heterocyclic core is a promising pharmacophore for the design of new antidiabetic agents.

Inhibition of Nucleotide Metabolism Enzymes

Enzymes involved in nucleotide metabolism are crucial targets for anticancer therapies due to their role in DNA synthesis and repair, which are essential for rapidly proliferating cancer cells.

Thymidine (B127349) Phosphorylase (TP) Inhibition

Thymidine phosphorylase (TP) is an enzyme that is overexpressed in many solid tumors and is involved in angiogenesis. Inhibition of TP is therefore a promising strategy for cancer treatment. A series of 1,2,4-triazoles has been synthesized and evaluated for their inhibitory potential against thymidine phosphorylase. Several of these analogs exhibited good inhibitory activity, with IC50 values ranging from 61.98 ± 0.43 to 273.43 ± 0.96 μM. nih.gov Further modifications, such as the synthesis of 1,2,4-triazole-3-mercaptocarboxylic acids, led to compounds with even better inhibitory potential in the range of 43.86 ± 1.11 to 163.43 ± 2.03 μM. nih.gov These studies indicate that the 1,2,4-triazole scaffold can be effectively utilized to develop novel TP inhibitors.

Ribonucleotide Reductase Inhibition

Ribonucleotide reductase (RNR) is a key enzyme in the de novo synthesis of deoxyribonucleotides, the building blocks of DNA. As such, it is a well-established target for anticancer drugs. While direct studies on ethyl 2-(1H-1,2,4-triazol-1-yl)acetate are not available, the broader class of triazole-containing compounds has been investigated for RNR inhibition. For instance, various heterocyclic compounds are known to inhibit RNR, and the triazole moiety is a common feature in many enzyme inhibitors. nih.gov The development of novel RNR inhibitors is an active area of research in oncology. nih.gov

Inhibition of Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase)

No data available.

Inhibition of Other Enzymes (e.g., Phosphatase, Lactamase, Urease, Xanthine Oxidase)

No data available.

Enzyme Kinetics and Mechanism of Inhibition

No data available.

Exploration of Diverse Biological Activities Non Clinical Focus

Antimicrobial Activity

The 1,2,4-triazole (B32235) ring is a cornerstone in the development of antimicrobial agents, with its derivatives demonstrating a broad spectrum of activity against bacteria, fungi, viruses, and parasites. researchgate.netniscpr.res.in This versatility has made the triazole scaffold a subject of intensive research in the quest for new anti-infective drugs.

Derivatives of the 1,2,4-triazole core have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have reported the efficacy of various synthesized triazole derivatives against clinically relevant pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govresearchgate.netnih.gov For instance, certain 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives demonstrated strong antibacterial activity against S. aureus, with some compounds showing efficacy superior to the standard drug streptomycin. nih.govdoaj.org Similarly, newly synthesized 1H-1,2,4-triazolyl derivatives have demonstrated antibacterial activity with Minimum Inhibitory Concentrations (MICs) lower than ampicillin and chloramphenicol, with Pseudomonas fluorescens being particularly sensitive. nih.gov

Mechanistic studies suggest that these compounds exert their antibacterial effects through various pathways. One proposed mechanism is the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication and maintaining the proper topological state of DNA. mdpi.com Molecular docking studies have indicated that 1,2,4-triazole-norfloxacin hybrids have a remarkable affinity for bacterial topoisomerase IV. mdpi.com Another potential target is the MurB enzyme, an essential enzyme in the biosynthesis of the bacterial cell wall component peptidoglycan. nih.gov By inhibiting these key enzymes, 1,2,4-triazole derivatives disrupt vital cellular processes, leading to bacterial death.

| Derivative Class | Bacterial Strain(s) | Observed Effect | Reference |

|---|---|---|---|